
2-(1-Amino-2-hydroxyethyl)-5-fluorophenol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Amino-2-hydroxyethyl)-5-fluorophenol;hydrochloride is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a phenol group substituted with an amino and a hydroxyethyl group, along with a fluorine atom, making it a versatile molecule for chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2-hydroxyethyl)-5-fluorophenol;hydrochloride typically involves the reaction of 5-fluoro-2-nitrophenol with ethylene oxide to introduce the hydroxyethyl group. This is followed by reduction of the nitro group to an amino group using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to ensure consistent production quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Amino-2-hydroxyethyl)-5-fluorophenol;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to a quinone derivative.
Reduction: The amino group can be reduced to a primary amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Primary amine derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(1-Amino-2-hydroxyethyl)-5-fluorophenol;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Wirkmechanismus
The mechanism of action of 2-(1-Amino-2-hydroxyethyl)-5-fluorophenol;hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyethyl groups allow it to form hydrogen bonds with biological molecules, potentially inhibiting or modifying their activity. The fluorine atom can enhance the compound’s binding affinity and stability in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1-Amino-2-hydroxyethyl)-4-fluorophenol
- 2-(1-Amino-2-hydroxyethyl)-6-fluorophenol
- 2-(1-Amino-2-hydroxyethyl)-5-chlorophenol
Uniqueness
2-(1-Amino-2-hydroxyethyl)-5-fluorophenol;hydrochloride is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This positioning can lead to differences in binding affinity, stability, and overall efficacy in various applications .
Biologische Aktivität
2-(1-Amino-2-hydroxyethyl)-5-fluorophenol; hydrochloride, also known as (R)-2-(1-amino-2-hydroxyethyl)-5-fluorophenol hydrochloride, is a compound of interest due to its potential therapeutic applications. With a molecular formula of C₈H₁₁ClFNO₂ and a molecular weight of approximately 195.63 g/mol, this compound features a fluorinated phenolic structure that contributes to its biological activity. This article aims to present a detailed overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
The biological activity of 2-(1-amino-2-hydroxyethyl)-5-fluorophenol; hydrochloride is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in tumor growth, suggesting its potential as an anti-cancer agent. This inhibition may disrupt metabolic pathways critical for cancer cell survival and proliferation.
- Neuroprotective Effects : Research indicates that this compound may modulate neurotransmitter levels, offering potential benefits in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Research Findings
Several studies have investigated the biological activity of 2-(1-amino-2-hydroxyethyl)-5-fluorophenol; hydrochloride, revealing promising results:
- Anti-Cancer Activity : In vitro studies demonstrated that the compound significantly reduces the viability of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. For instance, it has been shown to affect signaling pathways related to cell survival and apoptosis .
- Neuroprotective Properties : The compound exhibits protective effects on neuronal cells under oxidative stress conditions. It appears to enhance the expression of neurotrophic factors, which are crucial for neuronal survival and function.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 2-(1-amino-2-hydroxyethyl)-5-fluorophenol; hydrochloride, a comparison with structurally similar compounds is beneficial:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
5-Fluoro-2-amino phenol | Fluorinated phenolic structure | Contains both amino and hydroxyethyl groups |
5-Chloro-2-amino phenol | Similar phenolic structure | Lacks fluorine; different halogen affects reactivity |
4-Amino-3-fluorophenol | Fluorinated at a different position | Structural differences may affect enzyme interactions |
This table illustrates how the specific combination of functional groups in 2-(1-amino-2-hydroxyethyl)-5-fluorophenol; hydrochloride contributes to its distinct biological properties and potential applications in medicinal chemistry.
Case Studies
Several case studies have highlighted the therapeutic potential of 2-(1-amino-2-hydroxyethyl)-5-fluorophenol; hydrochloride:
- Cancer Treatment : A study conducted on human glioblastoma cells demonstrated that treatment with this compound led to significant reductions in cell viability and induced apoptosis through activation of caspase pathways. The findings suggest that it could be developed as a novel therapeutic agent for glioblastoma .
- Neuroprotective Effects : In an experimental model of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal loss compared to control groups. This suggests its potential utility in treating neurodegenerative disorders.
Eigenschaften
Molekularformel |
C8H11ClFNO2 |
---|---|
Molekulargewicht |
207.63 g/mol |
IUPAC-Name |
2-(1-amino-2-hydroxyethyl)-5-fluorophenol;hydrochloride |
InChI |
InChI=1S/C8H10FNO2.ClH/c9-5-1-2-6(7(10)4-11)8(12)3-5;/h1-3,7,11-12H,4,10H2;1H |
InChI-Schlüssel |
DPQZVOINFPLYHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)O)C(CO)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.